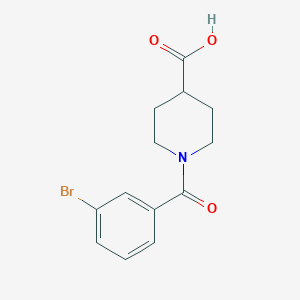

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid

Descripción

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 3-bromobenzoyl group at position 1 and a carboxylic acid moiety at position 3. The benzoyl group (aromatic ring linked via a carbonyl oxygen) and the meta-bromine substitution contribute to its unique electronic and steric properties.

Propiedades

IUPAC Name |

1-(3-bromobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVLXZXHHBEHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylic acid with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: N-oxide derivatives of the piperidine ring.

Aplicaciones Científicas De Investigación

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Position and Halogen Effects

- 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS: 733797-83-6): Key Difference: Bromine at the para position on the benzyl group (CH₂ linkage) instead of meta on a benzoyl group (C=O linkage). The hydrochloride salt improves aqueous solubility .

- 1-(4-Chloro-benzoyl)-piperidine-4-carboxylic acid (CAS: 830-42-2): Key Difference: Chlorine replaces bromine at the para position.

Functional Group Modifications

1-(3-Bromobenzyl)-4-piperidinecarboxamide (CAS: 415921-92-5):

1-(Ethoxyacetyl)piperidine-4-carboxylic acid :

Heterocyclic and Aromatic Ring Variations

- 1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS: 1353987-30-0): Key Difference: Pyrimidine ring replaces the benzene ring.

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS: 607354-69-8):

Research Implications

The structural variations among these analogs highlight the importance of substituent choice in drug design. For instance:

- Bromine vs. Chlorine : Bromine’s larger size and polarizability may improve target binding via halogen bonding, but chlorine offers cost and stability advantages.

- Benzoyl vs. Benzyl: The carbonyl group in benzoyl enhances electronic interactions, whereas benzyl groups may improve solubility in nonpolar environments.

- Carboxylic Acid vs. Amide : The ionizable carboxylic acid improves solubility and bioavailability, while amides resist enzymatic degradation.

Actividad Biológica

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-(3-Bromobenzoyl)piperidine-4-carboxylic acid has the following chemical formula: C13H16BrNO2. The presence of the bromobenzoyl group is significant for its biological interactions, particularly in modulating neuronal activity.

| Property | Value |

|---|---|

| Molecular Weight | 296.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 901920-76-1 |

The primary mechanism through which 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid exerts its biological effects is through interaction with neuronal voltage-sensitive sodium channels. This interaction inhibits sodium influx during depolarization, which can lead to anticonvulsant effects by decreasing neuronal excitability.

Anticonvulsant Activity

Research indicates that derivatives of piperidine compounds, including 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid, demonstrate significant anticonvulsant properties. For example, a study highlighted the efficacy of piperidine derivatives in reducing seizure activity in animal models, suggesting that this compound may be effective in treating epilepsy .

Analgesic Effects

In addition to anticonvulsant properties, studies have shown that piperidine derivatives can also exhibit analgesic effects. Experimental results indicated that these compounds provided significant pain relief in mice, with onset times and duration of action comparable to standard analgesics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid | Staphylococcus aureus | 12 |

| Escherichia coli | 10 | |

| Bacillus subtilis | 14 |

Study on Anticonvulsant Effects

A study conducted on the anticonvulsant effects of piperidine derivatives included the assessment of 1-(3-Bromobenzoyl)piperidine-4-carboxylic acid in a mouse model. The results showed a significant reduction in seizure frequency when administered at specific dosages, indicating its potential as a therapeutic agent for epilepsy .

Study on Analgesic Properties

Another research project focused on the analgesic properties of piperidine derivatives demonstrated that the compound produced significant pain relief within minutes of administration, with effects lasting up to three hours post-treatment. This suggests potential applications in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.